5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of thien-2-ylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole compound with similar biological activities.
5-(Methylthio)-1,3,4-thiadiazol-2-amine: A derivative with a methylthio group instead of the thien-2-ylmethyl group, which may exhibit different reactivity and biological properties.
5-(Phenylthio)-1,3,4-thiadiazol-2-amine: A compound with a phenylthio group, used in similar research applications but with distinct chemical behavior.
The uniqueness of this compound lies in its specific thien-2-ylmethyl group, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S3/c8-6-9-10-7(13-6)12-4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRQFSVJGXNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.